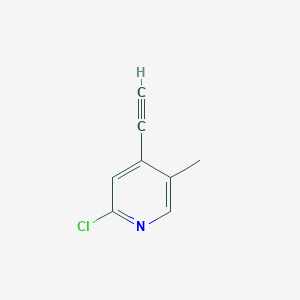

2-Chloro-4-ethynyl-5-methylpyridine

CAS No.:

Cat. No.: VC17379077

Molecular Formula: C8H6ClN

Molecular Weight: 151.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClN |

|---|---|

| Molecular Weight | 151.59 g/mol |

| IUPAC Name | 2-chloro-4-ethynyl-5-methylpyridine |

| Standard InChI | InChI=1S/C8H6ClN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3 |

| Standard InChI Key | MEHAIAFBWIOTRL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1C#C)Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular structure combines a pyridine backbone with three distinct functional groups:

-

Chlorine atom at position 2: Enhances electrophilic reactivity.

-

Methyl group at position 5: Contributes to steric effects and stability.

-

Ethynyl group at position 4: Introduces sp-hybridized carbon for further functionalization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1824124-26-6 | |

| Molecular Formula | C₈H₈ClN | |

| Molecular Weight | 153.61 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported |

The absence of reported boiling and melting points suggests limited experimental data, a common challenge for niche intermediates.

Synthesis Pathways

Chlorination of Pyridine Derivatives

The synthesis of halogenated pyridines often begins with chlorination. For example, 2-chloro-5-methylpyridine—a structural analog—is synthesized via chlorination of β-picoline (3-methylpyridine) using phosphorus oxychloride (POCl₃) or phosgene . While the exact route for 2-chloro-4-ethynyl-5-methylpyridine remains undocumented, analogous methods can be inferred:

-

Base Compound Formation: Begin with 4-ethynyl-5-methylpyridine.

-

Chlorination: Introduce chlorine at position 2 using POCl₃ in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at 120°C .

Table 2: Chlorination Reaction Conditions (Hypothetical)

| Parameter | Value | Source |

|---|---|---|

| Chlorinating Agent | POCl₃ | |

| Solvent | 1,2,4-Trichlorobenzene | |

| Temperature | 120°C | |

| Reaction Time | 5–6 hours |

Challenges in Synthesis

-

Ethynyl Group Stability: The ethynyl group’s reactivity may necessitate inert atmospheres to prevent polymerization .

-

Byproduct Formation: Competing reactions at the ethynyl site could yield undesired dihalo compounds .

Applications in Agrochemicals

Herbicide Intermediates

2-Chloro-4-ethynyl-5-methylpyridine’s structural similarity to 2-chloro-5-methylpyridine—a precursor to herbicides like fluazifop-butyl—suggests potential utility . Fluazifop-butyl targets grass weeds in broadleaf crops, achieving selectivity through pyridine ring interactions with plant enzymes .

Table 3: Herbicide Precursor Comparison

| Compound | Target Herbicide | Selectivity Mechanism | Source |

|---|---|---|---|

| 2-Chloro-5-methylpyridine | Fluazifop-butyl | Enzyme inhibition | |

| 2-Chloro-4-ethynyl-5-methylpyridine | Hypothetical analogs | Enhanced binding affinity | — |

Insecticide Development

The ethynyl group’s ability to form covalent bonds with biological targets could improve insecticidal activity. For instance, pyridine derivatives disrupt insect nervous systems by acetylcholinesterase inhibition .

Future Research Directions

Process Optimization

-

Catalytic Chlorination: Replace POCl₃ with greener agents (e.g., NaCl/Oxone) to reduce waste .

-

Solvent Recycling: Recover 1,2,4-trichlorobenzene via distillation to improve sustainability .

Challenges and Limitations

Analytical Data Gaps

The lack of published data on melting/boiling points, solubility, and spectral signatures (e.g., NMR, IR) hinders industrial adoption.

Scalability Issues

Multi-step synthesis and sensitive functional groups may complicate large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume